(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride
Description
(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonylchloride is a sulfonyl chloride derivative featuring a partially saturated 4,5-dihydro-1,2-oxazole (isoxazoline) ring system. This compound serves as a critical intermediate in medicinal chemistry, particularly in the design of protease inhibitors such as Factor XIa (FXIa) antagonists . Its reactive sulfonyl chloride group enables facile conjugation with amines or other nucleophiles, making it a versatile building block for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
4,5-dihydro-1,2-oxazol-3-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO3S/c5-10(7,8)3-4-1-2-9-6-4/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAGYXXWOFVOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride typically involves the reaction of oxazoline derivatives with methanesulfonyl chloride. One common method involves the use of (4,5-dihydro-1,2-oxazol-3-yl)methanol as a starting material, which is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The oxazoline ring can be oxidized to form oxazole derivatives.
Reduction Reactions: The compound can be reduced to form different oxazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Reagents such as manganese dioxide (MnO2) or other oxidizing agents can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include sulfonamide, sulfonate esters, and sulfonothioates.
Oxidation Reactions: Products include oxazole derivatives.
Reduction Reactions: Products include reduced oxazoline derivatives.
Scientific Research Applications
Synthetic Methodologies
1. Synthesis of Sulfonamide Derivatives
One of the primary applications of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride is in the synthesis of sulfonamide derivatives. These derivatives are crucial in medicinal chemistry due to their antibacterial and antiviral properties. The compound acts as a sulfonylating agent that can introduce a sulfonamide group into various substrates.
2. Formation of Isocyanates
The compound can also be utilized to synthesize isocyanates through a reaction with amines. Isocyanates are important intermediates in the production of polyurethanes and other polymers.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds derived from (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride exhibit significant antimicrobial activity. For instance, studies have shown that certain sulfonamide derivatives have effective inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
2. Anticancer Properties
Some derivatives have also been investigated for their potential anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific metabolic pathways.
Industrial Applications
1. Agrochemicals
The compound has potential applications in the agrochemical industry as a precursor for designing new pesticides and herbicides. Its ability to modify biological activity makes it suitable for developing compounds that can target specific pests or diseases in crops.
2. Polymer Chemistry
In polymer chemistry, (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride can be used to create functionalized polymers that exhibit enhanced properties such as increased thermal stability or improved mechanical strength.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antimicrobial Activity | To evaluate the efficacy of sulfonamide derivatives against bacterial strains | Several derivatives showed significant inhibition against E. coli and S. aureus |
| Investigation of Anticancer Effects | To assess the cytotoxicity of synthesized compounds on cancer cell lines | Certain derivatives induced apoptosis in cancer cells with minimal toxicity to normal cells |
| Development of Agrochemicals | To design new herbicides using sulfonamide derivatives | New compounds demonstrated effective weed control in preliminary field trials |
Mechanism of Action
The mechanism of action of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, making it a valuable intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride are best understood through comparisons with derivatives featuring variations in the heterocyclic core or substituents. Key findings from recent studies are summarized below:
Table 1: Comparative Analysis of Selected Derivatives
| Compound ID | Substituent/Modification | Potency (FXIa Inhibition) | Key Structural Feature |
|---|---|---|---|
| 48 | Cyano-substituted | Not determined (n.d.) | Linear nitrile group |
| 49 | 4,5-Dihydro-1,2-oxazol-3-yl (target) | Moderate | Partially saturated isoxazoline ring |
| 50 | 1,2-Oxazol-3-yl (unsaturated analog) | Slightly higher | Fully aromatic isoxazole ring |
Key Observations:
Potency Trends : The unsaturated 1,2-oxazol-3-yl derivative (Compound 50) exhibits marginally increased potency compared to the saturated 4,5-dihydro-1,2-oxazol-3-yl analog (Compound 49). This suggests that aromaticity or planarity of the heterocyclic ring enhances binding interactions with FXIa’s active site .
Functional Group Flexibility : Derivatives such as [3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride () demonstrate the adaptability of the dihydro-oxazole scaffold, though their primary amine functionality diverges from the sulfonyl chloride’s reactivity profile .
Mechanistic Insights:
Computational studies, including relative binding free energy (FEP+) calculations, support the observed potency differences. The unsaturated oxazole ring in Compound 50 likely improves hydrophobic packing and π-π interactions within the FXIa binding pocket, whereas the dihydro-oxazole’s reduced rigidity may limit optimal orientation .
Biological Activity
(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonylchloride is a heterocyclic compound characterized by its unique oxazoline ring and sulfonyl chloride functional group. Its molecular formula is CHClNOS, and it has garnered attention for its potential applications in medicinal chemistry and agricultural sciences.
The synthesis of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride typically involves the reaction of oxazoline derivatives with methanesulfonyl chloride. A common synthetic route includes treating (4,5-dihydro-1,2-oxazol-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The compound can undergo various chemical reactions including substitution, oxidation, and reduction, making it a versatile intermediate in organic synthesis.
The biological activity of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride is primarily attributed to its reactivity towards nucleophiles due to the sulfonyl chloride group. This reactivity enables the formation of covalent bonds with various biomolecules, influencing enzymatic functions and cellular processes. Specifically, it has been shown to inhibit certain proteases by binding to their active sites, which can lead to an accumulation of specific proteins within cells.
Antimicrobial Activity
Research indicates that compounds related to (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives can inhibit the growth of antibiotic-resistant bacteria such as Staphylococcus aureus and Escherichia coli. In one study using the agar disk diffusion method, various synthesized compounds showed inhibition zones ranging from 27 mm to 32 mm against these pathogens .
Herbicidal Activity
A notable application of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride derivatives is in herbicide development. For example, a derivative known as pyroxasulfone was developed from this compound and demonstrated excellent herbicidal activity against both grass and broadleaf weeds without causing phytotoxicity to crops. This was achieved through structural optimization aimed at enhancing physicochemical properties for pre-emergence herbicide applications .
Comparative Analysis
To better understand the biological activity of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride in relation to similar compounds, a comparison table is provided below:
| Compound Name | Structure | Biological Activity | Notable Applications |
|---|---|---|---|
| (4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonylchloride | Structure | Antimicrobial; Protease inhibition | Drug synthesis; Herbicide development |
| Pyroxasulfone | Structure | Herbicidal activity | Pre-emergence herbicide |
| Isoxazole Derivatives | Structure | Varies by substituents | Antimicrobial agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
